molecular formula C14H11N3OS B2882423 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422274-53-1

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2882423
CAS No.: 422274-53-1
M. Wt: 269.32
InChI Key: PZLVJPPOFNKHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a pyridinylmethyl substituent at the 3-position and a sulfanylidene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminobenzamide with pyridine-3-carbaldehyde in the presence of a suitable catalyst The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinazolinone core

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used as a probe to study biological processes involving quinazolinone derivatives.

    Medicine: The compound has potential as a lead molecule for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridinylmethyl group may enhance binding affinity and specificity. The sulfanylidene group can participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential medicinal applications.

    N-(pyridin-2-yl)amides: Compounds with similar structural features and biological activities.

    3-bromoimidazo[1,2-a]pyridines: Compounds that share the pyridine moiety and exhibit diverse biological activities.

Uniqueness

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its quinazolinone core, pyridinylmethyl substituent, and sulfanylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13-11-5-1-2-6-12(11)16-14(19)17(13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLVJPPOFNKHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.